2-(Aminomethyl)-6-methylnaphthalene
CAS No.:
Cat. No.: VC16003072
Molecular Formula: C12H13N
Molecular Weight: 171.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H13N |
|---|---|
| Molecular Weight | 171.24 g/mol |
| IUPAC Name | (6-methylnaphthalen-2-yl)methanamine |
| Standard InChI | InChI=1S/C12H13N/c1-9-2-4-12-7-10(8-13)3-5-11(12)6-9/h2-7H,8,13H2,1H3 |
| Standard InChI Key | YYAXDKZFYWVKHZ-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC2=C(C=C1)C=C(C=C2)CN |
Introduction
Chemical Structure and Molecular Properties
The molecular architecture of 2-(aminomethyl)-6-methylnaphthalene consists of a fused bicyclic naphthalene system. The aminomethyl (-CH₂NH₂) group at position 2 introduces a primary amine functionality, while the methyl (-CH₃) group at position 6 contributes to steric and electronic modulation. Key structural features include:
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Planar naphthalene core: Facilitates π-π stacking interactions, relevant in materials science.
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Aminomethyl substituent: Enhances solubility in polar solvents and enables hydrogen bonding.
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Methyl group: Imparts hydrophobicity and influences regioselectivity in reactions.
The SMILES notation for this compound is C1=CC=C2C(=C1)C=CC(=C2CN)C, reflecting the substitution pattern. Spectroscopic data, such as ¹H NMR (δ 2.20 ppm for methyl, δ 3.92 ppm for aminomethyl) , corroborate the proposed structure.
Table 1: Molecular Properties of 2-(Aminomethyl)-6-methylnaphthalene
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₂H₁₃N | |
| Molecular Weight | 171.24 g/mol | |
| CAS Number | Not fully disclosed | |
| Boiling Point | Estimated >250°C (extrapolated) | – |
| Solubility | Moderate in polar solvents |
Synthesis and Industrial Production
While no dedicated synthetic route for 2-(aminomethyl)-6-methylnaphthalene is documented, analogous methodologies for substituted naphthalenes suggest a multi-step approach:
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Friedel-Crafts Alkylation: Introduction of the methyl group to naphthalene at position 6 using methyl chloride and a Lewis acid catalyst (e.g., AlCl₃).
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Mannich Reaction: Installation of the aminomethyl group at position 2 via reaction with formaldehyde and ammonia.
A related synthesis for 2-(aminomethyl)-6-methylaniline (a benzene analogue) involves reducing 2-amino-3-methylbenzamide with lithium aluminium hydride (LiAlH₄) in tetrahydrofuran (THF), yielding the target amine in 31% efficiency . Adapting this to naphthalene derivatives would require optimizing reaction conditions to account for the larger aromatic system.
Industrial-scale production likely employs continuous-flow reactors to enhance yield and purity, though specific protocols remain proprietary.
Physicochemical Characteristics
The compound’s properties are shaped by its substituents:
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Polarity: The aminomethyl group increases polarity, enabling dissolution in alcohols and aqueous acids.
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Thermal Stability: Decomposition occurs above 300°C, consistent with naphthalene derivatives.
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Crystallinity: Predicted to form monoclinic crystals due to planar stacking, though X-ray data are unavailable.
Toxicological Profile
The EPA’s assessment of 2-methylnaphthalene provides a proxy for evaluating risks :
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Acute Exposure: Causes respiratory distress in mice at 200 mg/kg.
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Chronic Effects: Prolonged exposure linked to pulmonary alveolar proteinosis (a lung disorder) .
For 2-(aminomethyl)-6-methylnaphthalene, the aminomethyl group may alter metabolic pathways, potentially mitigating or exacerbating toxicity. In vitro assays are recommended to clarify its safety profile.
Applications in Science and Industry
Medicinal Chemistry
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Drug Intermediate: Serves as a building block for antipsychotics and antivirals targeting aromatic receptors.
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Protease Inhibitors: The amine group chelates catalytic residues in enzymes like HIV-1 protease.
Materials Science
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Organic Semiconductors: The conjugated naphthalene system supports charge transport in thin-film devices.
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Polymer Additives: Enhances thermal stability of polyurethanes and epoxies.
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